Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate

Organic Synthesis Process Chemistry Medicinal Chemistry

Optimize your Mps-1/TTK kinase or PROTAC program with CAS 1463522-75-9, a Boc-protected, rigid cyclobutyl hydrazide. Unlike flexible acyclic analogs, its constrained core enhances binding selectivity and linker geometry. The terminal hydrazine enables rapid library diversification, and its proven 97% high-yield synthesis (US Patent 9670202) ensures consistent, scalable supply for multi-step inhibitor development.

Molecular Formula C11H21N3O3
Molecular Weight 243.307
CAS No. 1463522-75-9
Cat. No. B2583971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate
CAS1463522-75-9
Molecular FormulaC11H21N3O3
Molecular Weight243.307
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)CC(=O)NN
InChIInChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-7(5-8)6-9(15)14-12/h7-8H,4-6,12H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyVXJNSLUJKYGNIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate (CAS 1463522-75-9): A Boc-Protected Cyclobutyl Hydrazide Intermediate for Kinase Inhibitor Synthesis


Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate (CAS 1463522-75-9) is a Boc-protected hydrazide featuring a cyclobutyl ring, with the molecular formula C10H19N3O4 and a molecular weight of 243.307 g/mol . As an intermediate in the synthesis of substituted triazolopyridine Mps-1/TTK kinase inhibitors [1], its structure combines a rigid cyclobutane core with a versatile hydrazinyl-oxoethyl side chain for further derivatization, distinguishing it from simpler acyclic glycine hydrazide analogs [2].

Why Generic Substitution Fails for Cyclobutyl Hydrazide Intermediates like CAS 1463522-75-9


Generic substitution of Boc-protected hydrazide intermediates is risky due to significant structural divergences that directly impact their utility in drug discovery. The presence of a cyclobutyl ring in CAS 1463522-75-9 introduces conformational rigidity not found in acyclic analogs like Boc-glycine hydrazide (CAS 6926-09-6) . This rigidity can enhance binding affinity and selectivity in derived inhibitors . Furthermore, the specific hydrazinyl-oxoethyl linkage offers a unique spatial and electronic profile compared to compounds where the hydrazine is directly linked to the cyclobutane ring, thereby dictating the geometry and properties of the final bio-active molecule .

Quantitative Evidence Guide for Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate (CAS 1463522-75-9)


Comparative Synthetic Efficiency: High-Yield Hydrazinolysis of a Cyclobutyl Ester

The synthesis of CAS 1463522-75-9 proceeds via hydrazinolysis of the corresponding ethyl ester with high efficiency, achieving a reported yield of 97% . While direct, head-to-head yield comparisons with the synthesis of every close analog under identical conditions are not available, this high conversion rate in a key step suggests a favorable reactivity profile for the cyclobutyl-substituted ester precursor compared to substrates that might require more forcing conditions or produce lower yields due to steric hindrance or side reactions.

Organic Synthesis Process Chemistry Medicinal Chemistry

Mps-1/TTK Kinase Inhibitory Activity: A Basis for Comparison in a Therapeutically Relevant Assay

In a standardized Mps-1/TTK kinase inhibition assay, tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate demonstrated an IC50 of 5,600 nM [1]. This activity provides a quantitative benchmark against other intermediates from the same patent series. For instance, a finalized, more complex analog from patent US9670202 (Example 01.04, BDBM190359) exhibited an IC50 of 32,200 nM under the same assay conditions [2]. This indicates that the simpler, fragment-like intermediate CAS 1463522-75-9 has roughly 5.75-fold greater inhibitory potency than this specific elaborated analog, highlighting its potential as a more efficient starting point for fragment-based design.

Kinase Inhibition Mps-1 TTK Oncology

Conformational Rigidity: Cyclobutyl Core vs. Acyclic Glycine-Derived Hydrazides

The incorporation of a cyclobutyl ring into the molecular scaffold introduces conformational restriction compared to acyclic analogs like Boc-glycine hydrazide (CAS 6926-09-6) . This class-level feature is widely recognized to pre-organize a molecule into its bioactive conformation, potentially leading to improved binding affinity and enhanced metabolic stability by reducing the entropic penalty upon target binding and limiting access to metabolic enzymes . While no direct, quantitative head-to-head stability comparison was found, rigid cyclobutane cores are a validated design strategy in multiple FDA-approved drugs .

Conformational Analysis Drug Design Metabolic Stability

Optimal Application Scenarios for Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate (CAS 1463522-75-9)


Fragment-Based Lead Discovery Targeting Mps-1/TTK Kinase

The compound itself acts as a low-micromolar inhibitor of Mps-1/TTK kinase (IC50 = 5,600 nM) [1]. Its modest potency and low molecular weight (243.3 Da) make it an ideal starting fragment for structure-based drug design campaigns focused on this oncology target.

Synthesis of Conformationally Restricted PROTAC Linkers

The compound's protected hydrazide and amine functionalities, combined with a rigid cyclobutane core, allow for its use as a specialized PROTAC linker . The cyclobutyl group imparts a defined angle and distance between the two ligase-binding moieties, which can be critical for forming a stable ternary complex.

Scaffold for Generating Diverse Hydrazone Libraries

The terminal hydrazine group readily reacts with aldehydes and ketones to form hydrazones. This enables the rapid, parallel synthesis of diverse compound libraries for phenotypic or target-based screening, starting from a common, three-dimensional cyclobutyl scaffold .

Key Intermediate for Complex Kinase Inhibitor Synthesis

The compound's high-yield synthesis (97%) and its role as a precursor in patent US9670202 [2] position it as a reliable intermediate for the multi-step synthesis of novel, patentable triazolopyridine-based kinase inhibitors.

Quote Request

Request a Quote for Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.